N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Description
N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a triazole ring, a cyclohexyl group, an ethylthio group, and a methoxybenzamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves the reaction of 2-isonicotinoyl-N-cyclohexyl/arylhydrazinecarbothioamide with sodium hydroxide . The reaction is carried out in ethanol and refluxed for a specific period, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a potential candidate for studying its effects on different biological systems.
Medicine: Due to its antibacterial, antifungal, and anticancer properties, it is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The compound may also induce apoptosis in cancer cells by activating caspase-3, a key effector in the apoptotic pathway .
Comparison with Similar Compounds
N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can be compared with other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Anastrozole: An anticancer agent used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-26-19-22-21-17(23(19)15-7-5-4-6-8-15)13-20-18(24)14-9-11-16(25-2)12-10-14/h9-12,15H,3-8,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYWLBEWLOJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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